molecular formula C12H10Mn3O14 B1593969 2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) CAS No. 5968-88-7

2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+)

Cat. No.: B1593969
CAS No.: 5968-88-7
M. Wt: 543.01 g/mol
InChI Key: OAVRWNUUOUXDFH-UHFFFAOYSA-H
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Description

2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) is a coordination compound where manganese is complexed with citric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) typically involves the reaction of citric acid with a manganese salt, such as manganese chloride or manganese sulfate, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors where citric acid and manganese salts are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction and formation of the manganese complex. The product is then purified through filtration, crystallization, or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) can undergo various chemical reactions, including:

    Oxidation-Reduction Reactions: The manganese center can participate in redox reactions, changing its oxidation state.

    Substitution Reactions: Ligands in the coordination sphere of manganese can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the manganese center.

    Reducing Agents: Such as sodium borohydride, can reduce the manganese center.

    Ligand Substitution: Can be facilitated by using ligands like ammonia or ethylenediamine under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese complexes, while reduction reactions may yield lower oxidation state complexes.

Scientific Research Applications

2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its redox properties.

    Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a model for metalloenzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the treatment of manganese deficiency.

    Industry: Used in the production of manganese-based materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) involves its ability to participate in redox reactions. The manganese center can undergo changes in oxidation state, which allows it to act as a catalyst in various chemical reactions. The citric acid ligand stabilizes the manganese center and facilitates its interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (13):

    1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (11):

Uniqueness

2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) is unique due to the presence of the manganese center, which imparts distinct redox properties and potential catalytic activity. This sets it apart from other citric acid derivatives that do not contain a metal center.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVRWNUUOUXDFH-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Mn3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047496
Record name Manganese citrate
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Molecular Weight

543.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White solid; [Hawley]
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?)
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Record name Manganese citrate
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Solubility

Soluble in water in presence of sodium citrate
Record name MANGANESE CITRATE
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Color/Form

White powder

CAS No.

10060-26-1, 10024-66-5, 5968-88-7
Record name Manganese citrate anhydrous
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?)
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Record name Trimanganese dicitrate
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Record name Citric acid, manganese salt
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Record name MANGANESE CITRATE ANHYDROUS
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Synthesis routes and methods

Procedure details

A fertilizer additive containing 5% manganese was prepared by adding 360 grams of citric acid to 1181 grams of water. After the citric acid was dissolved, 128 grams of manganese (II) oxide was added to the mix and allowed to react and form manganese citrate, an insoluble white to very light pink precipitate. After the precipitate formed, 320 grams of 2-hydroxyethylamine and 10 grams of dimethylaminopropylamine were added. The precipitate was dissolved to produce a clear 5% manganese chelated solution having a pH of 10.8. This additive was added to conventional, N--P--K liquid fertilizers to produce clear fertilizer compositions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Name
Quantity
1181 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 g
Type
reactant
Reaction Step Four
Name
manganese citrate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+)
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Reactant of Route 6
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